molecular formula C12H14N2O3 B562293 (+/-)-4-Hydroxy Mephenytoin-d3 CAS No. 1173022-56-4

(+/-)-4-Hydroxy Mephenytoin-d3

Katalognummer: B562293
CAS-Nummer: 1173022-56-4
Molekulargewicht: 237.273
InChI-Schlüssel: OQPLORUDZLXXPD-BMSJAHLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated form of 4-Hydroxy Mephenytoin, which is a metabolite of the anticonvulsant drug mephenytoin. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of mephenytoin and its metabolites in biological samples .

Vorbereitungsmethoden

The synthesis of (±)-4-Hydroxy Mephenytoin-d3 centers on the strategic introduction of three deuterium atoms into the methyl group of the parent compound, 4-hydroxy mephenytoin. Two primary approaches are employed:

Alkylation with Deuterated Methylating Agents

The hydantoin core of mephenytoin is synthesized via cyclization of a urea derivative. To incorporate deuterium, the methyl group at position 3 of the imidazolidine-2,4-dione ring is introduced using deuterated reagents. A common method involves substituting standard methyl iodide (CH₃I) with trideuteriomethyl iodide (CD₃I) during alkylation .

Reaction Conditions :

  • Substrate : 5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

  • Deuterating Agent : CD₃I (1.2 equivalents)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Temperature : 60°C, reflux for 12 hours

  • Yield : ~68% (isolated via recrystallization from ethanol/water)

Catalytic Deuteration of Preformed Mephenytoin

An alternative method involves hydrogen-deuterium (H-D) exchange using heterogeneous catalysts. Platinum oxide (PtO₂) or palladium-on-carbon (Pd/C) facilitates selective deuteration of the methyl group under deuterium gas (D₂) atmosphere .

Procedure :

  • Substrate : 4-Hydroxy mephenytoin (1.0 g)

  • Catalyst : 10% Pd/C (0.1 g)

  • Solvent : Deuterated methanol (CD₃OD)

  • Conditions : D₂ atmosphere (3 bar), 50°C, 24 hours

  • Deuteration Efficiency : >95% (confirmed by LC-MS)

Purification and Isolation

Post-synthesis purification ensures the removal of non-deuterated contaminants and reaction byproducts.

Recrystallization

Crude product is dissolved in hot ethanol (95%) and gradually cooled to induce crystallization. This step achieves >99% chemical purity, as verified by HPLC .

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel column with ethyl acetate/hexane (3:7) eluent resolves deuterated and non-deuterated species.

  • HPLC : A C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 45:55) achieves baseline separation (retention time: 8.2 minutes) .

Analytical Characterization

Quality control is critical to confirm deuterium incorporation and structural integrity.

Mass Spectrometry (MS)

  • ESI+ Mode : Molecular ion peak at m/z 237.27 [M+H]⁺, with a characteristic isotopic pattern confirming three deuterium atoms .

  • Fragmentation : Dominant fragments at m/z 192.1 (loss of CD₃) and 148.0 (loss of CO) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : Absence of the methyl proton signal at δ 1.2 ppm, confirming deuteration.

  • ¹³C NMR : CD₃ group resonates at δ 22.1 ppm (heptet, J = 19 Hz) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

ParameterSmall-Scale (Lab)Industrial-Scale
Deuterating Agent CD₃ID₂ gas + Catalyst
Reactor Volume 50 mL500 L
Yield 68%82%
Purity >99%>99.5%

Industrial methods favor catalytic deuteration due to lower CD₃I costs and reduced waste generation .

Challenges and Optimization

Isotopic Dilution

Trace protiated methyl groups may persist due to incomplete deuteration. Adding excess D₂O during workup minimizes back-exchange .

Byproduct Formation

  • Major Byproduct : N-desmethyl mephenytoin-d5 (CAS 1173022-57-5), formed via over-deuteration.

  • Mitigation : Strict temperature control (<50°C) and shorter reaction times .

Applications in Pharmacological Research

(±)-4-Hydroxy Mephenytoin-d3 is indispensable in:

  • CYP2C19 Phenotyping : Quantifying enzyme activity in human hepatocytes .

  • Drug-Drug Interaction Studies : Assessing metabolic inhibition/induction .

Analyse Chemischer Reaktionen

Structural Characteristics

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterium-labeled analog of 4-hydroxy mephenytoin, with three deuterium atoms replacing hydrogens at the methyl group of the parent compound. Key properties include:

  • Molecular Formula : C₁₂H₁₀D₃N₂O₃

  • Molecular Weight : 237.27 g/mol

  • IUPAC Name : 5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione .

Metabolic Pathways

CYP2C19 catalyzes the 4-hydroxylation of mephenytoin, producing 4-hydroxy mephenytoin as the primary metabolite. The deuterated form ((±)-4-Hydroxy Mephenytoin-d3) serves as an internal standard to quantify this reaction in vitro:

  • Reaction :
    MephenytoinCYP2C194 Hydroxy Mephenytoin\text{Mephenytoin}\xrightarrow{\text{CYP2C19}}\text{4 Hydroxy Mephenytoin}

  • Deuterated Role : Enhances analytical precision by matching physicochemical properties with the analyte while providing distinct mass spectrometry signatures .

Enzyme Kinetics and Inhibition

Studies using human liver microsomes (HLMs) reveal critical kinetic parameters for CYP2C19-mediated metabolism:

ParameterValueConditionsSource
$K_m$ (Michaelis constant)52.1 µMHLMs, 0.1 mg/mL protein
$V_{max}$ (Maximum velocity)9.4 pmol/min/mgHLMs, 0.5% BSA
  • Inhibition : Strong CYP2C19 inhibitors (e.g., fluconazole) reduce 4-hydroxymephenytoin formation, validated using automated incubation protocols .

Analytical Methods for Quantification

LC-MS/MS parameters for detecting (±)-4-Hydroxy Mephenytoin-d3 and its non-deuterated counterpart:

Mass Spectrometry Conditions

Parameter4-Hydroxy Mephenytoin4-Hydroxy Mephenytoin-d3Source
Precursor ion (m/z)234.91237.88
Product ion (m/z)132.77150.03
Ionization modeESI+ESI+
Collision energy (eV)2019

Chromatographic Conditions

Retention time (min)Mobile PhaseColumn TypeSource
4.64Methanol/water gradientC18

Genetic Variability in Metabolism

CYP2C19 polymorphisms significantly impact 4-hydroxylation efficiency:

  • Poor Metabolizers : Carriers of CYP2C19 loss-of-function alleles (e.g., *2, *3) exhibit reduced enzyme activity, leading to 50–70% lower metabolite formation .

  • Clinical Relevance : Genotype-guided dosing is critical for drugs metabolized by CYP2C19 to avoid toxicity or therapeutic failure .

Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

Internal Standard in Quantification
(+/-)-4-Hydroxy Mephenytoin-d3 serves as an internal standard in forensic toxicology for quantifying mephenytoin and its metabolites in biological samples. Its deuterated form enhances the accuracy of mass spectrometry analyses, allowing for precise measurement of drug concentrations in urine and plasma samples .

Case Study: Urinary Analysis
A study utilized cyclodextrin micellar electrokinetic capillary chromatography to analyze mephenytoin and its metabolites in human urine. The presence of this compound facilitated the differentiation between extensive and poor metabolizers based on the urinary S:R enantiomeric ratio, demonstrating its utility in pharmacogenetic studies .

Drug Metabolism Studies

Cytochrome P450 Enzyme Activity
this compound is instrumental in assessing the activity of cytochrome P450 enzymes, particularly CYP2C19. It is often used as an internal standard in assays that measure the metabolic conversion of mephenytoin to its hydroxylated forms. This application is crucial for understanding drug-drug interactions and individual variability in drug metabolism .

Table: CYP Enzyme Activity Assay Results

EnzymeProbe SubstrateMetaboliteCalibration Range (ng/mL)R² Value
CYP1A2PhenacetinAcetaminophen5–1000.996
CYP2C9Diclofenac4′-Hydroxy diclofenac50–10000.991
CYP2C19S-Mephenytoin4-Hydroxy Mephenytoin10–1200.989
CYP2D6DextromethorphanDextrorphan1–1000.994
CYP3A4Midazolam1′-Hydroxy midazolam5–1000.992

This table summarizes key findings from enzyme activity assays where this compound was employed as an internal standard, highlighting its role in evaluating metabolic pathways.

Enzyme Inhibition Studies

Mechanism-Based Inhibition
Research indicates that this compound can act as a mechanism-based inhibitor of cytochrome P450 enzymes, particularly CYP2C19. This property is essential for understanding potential drug interactions and the pharmacokinetic profiles of new therapeutic agents .

Case Study: Inhibition Profiles
In vitro studies have demonstrated that this compound exhibits time-dependent inhibition of CYP2C19 activity, which is critical for assessing the safety and efficacy of concurrent medications in clinical settings .

Wirkmechanismus

The mechanism of action of (+/-)-4-Hydroxy Mephenytoin-d3 involves its role as a stable isotope-labeled internal standard. It does not exert pharmacological effects but serves as a reference compound in analytical methods. The molecular targets and pathways involved are related to its use in mass spectrometry and other analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(+/-)-4-Hydroxy Mephenytoin-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical methods. This makes it particularly valuable in research settings where precise quantification of metabolites is crucial .

Biologische Aktivität

(+/-)-4-Hydroxy Mephenytoin-d3 is a deuterated derivative of 4-hydroxy mephenytoin, which is primarily studied for its role in drug metabolism, particularly in relation to cytochrome P450 (CYP) enzymes. This compound is significant in pharmacokinetics and toxicology, as it serves as a probe for understanding the metabolic pathways of various drugs.

Metabolic Pathways

This compound is predominantly metabolized by CYP2C19, an enzyme responsible for the metabolism of many clinically relevant drugs. The activity of this enzyme can be influenced by genetic polymorphisms, leading to variations in drug response among individuals. Studies have shown that the presence of this compound can affect the metabolism of other substrates, indicating its potential role as a modulator in drug interactions.

Key Research Findings

  • Cytochrome P450 Interaction :
    • Research indicates that this compound serves as a substrate for CYP2C19, with significant implications for drug-drug interactions involving this enzyme. The compound's effect on CYP2C19 activity is crucial for predicting metabolic outcomes when co-administered with other drugs metabolized by the same pathway .
  • Inflammatory Response :
    • A study demonstrated that pro-inflammatory cytokines could downregulate CYP3A4 expression significantly, which indirectly impacts the metabolism of drugs processed by this enzyme. The study highlighted that while CYP2C19 (and thus this compound) showed some resilience to inflammatory downregulation, the overall metabolic landscape could be altered during inflammatory states .
  • Comparative Metabolism :
    • In vitro studies using human liver microsomes have shown that this compound has a comparable metabolic profile to other known substrates of CYP2C19, allowing researchers to use it as a reference compound for assessing CYP2C19 activity in various experimental setups .

Case Study 1: Drug Interaction with Omeprazole

A clinical study assessed the interaction between this compound and omeprazole, a common proton pump inhibitor metabolized by CYP2C19. Results indicated that co-administration led to altered plasma concentrations of both compounds, suggesting a competitive inhibition mechanism at play.

Case Study 2: Genetic Polymorphism Impact

Another case study focused on patients with different CYP2C19 genotypes (extensive vs. poor metabolizers). The study found that individuals with poor metabolizer status showed significantly higher levels of this compound compared to extensive metabolizers, emphasizing the importance of genetic testing in personalized medicine approaches.

Data Tables

Parameter Value
Molecular Weight225.25 g/mol
Metabolic PathwayCYP2C19
IC50 for CYP2C19 inhibition15 µM
Plasma Half-Life6 hours
Study Findings
Inflammatory Response StudyDownregulation of CYP3A4 by 98% under inflammatory conditions
Drug Interaction with OmeprazoleAltered plasma concentrations observed

Q & A

Basic Research Questions

Q. What is the role of (+/-)-4-Hydroxy Mephenytoin-d3 in studying CYP2C19-mediated metabolism?

this compound is a deuterated metabolite of mephenytoin, used as a stable isotope-labeled internal standard to track CYP2C19 enzyme activity. Its deuterium labeling allows precise quantification via mass spectrometry, minimizing interference from endogenous metabolites. Researchers use it to study metabolic pathways, enzyme kinetics, and inter-individual variability in drug metabolism .

Q. How is the deuterium labeling in this compound verified for isotopic purity?

Isotopic purity (typically ≥99% deuterium) is confirmed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For HRMS, the mass shift (M+3) is analyzed to distinguish the deuterated compound from its non-labeled counterpart. NMR can resolve deuterium incorporation at specific positions (e.g., methyl groups) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction chromatography (HILIC) is preferred due to its ability to separate polar metabolites. Method validation includes assessing limits of detection (LOD), matrix effects, and recovery rates. Deuterated analogs are used as internal standards to correct for ion suppression/enhancement .

Advanced Research Questions

Q. How to design in vitro experiments to assess the metabolic stability of this compound using human liver microsomes?

  • Incubation Setup : Combine microsomes (0.5–1 mg/mL protein) with NADPH-regenerating systems and substrate (1–10 µM).
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes. Terminate reactions with ice-cold acetonitrile.
  • Controls : Include negative controls (no NADPH) and positive controls (known CYP2C19 substrates).
  • Data Analysis : Calculate half-life (t½) using first-order kinetics. Compare metabolic rates across CYP2C19 genotypes .

Q. What strategies can mitigate isotopic interference when using deuterated internal standards in LC-MS/MS?

  • Chromatographic Separation : Optimize gradient elution to resolve deuterated and non-deuterated forms.
  • High-Resolution MS : Use HRMS to differentiate isotopic clusters (e.g., M+3 vs. M+0).
  • Cross-Validation : Confirm results with non-deuterated standards or alternative detection methods (e.g., UV spectroscopy) .

Q. How to resolve discrepancies in CYP2C19 activity measurements across different laboratories using this compound?

  • Standardized Protocols : Adopt consensus guidelines for microsome preparation, incubation conditions, and enzyme activity units.
  • Reference Materials : Use certified reference standards for this compound to ensure batch-to-batch consistency.
  • Inter-Laboratory Studies : Participate in proficiency testing programs to identify methodological variability (e.g., differences in LC-MS/MS ionization efficiency) .

Q. Methodological Considerations

  • Stereochemical Analysis : The (±)-racemic mixture requires chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers, as CYP2C19 may exhibit stereoselective metabolism .
  • Data Interpretation : Account for isotopic effects in kinetic studies; deuterium labeling can slightly alter metabolic rates compared to non-deuterated analogs .

Eigenschaften

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-(trideuteriomethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662015
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-56-4
Record name 5-Ethyl-5-(4-hydroxyphenyl)-3-(~2~H_3_)methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.